molecular formula C10H14ClNO3 B555554 Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride CAS No. 68697-61-0

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride

Cat. No. B555554
CAS RN: 68697-61-0
M. Wt: 231.67 g/mol
InChI Key: VXYFARNRGZWHTJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride (M2APPH) is an important organic compound used in a variety of scientific research and laboratory experiments. It is a small molecule that has a wide range of biochemical and physiological effects and is used in a variety of applications.

Scientific Research Applications

  • Uterine Relaxants : Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride derivatives have been designed and synthesized as potent uterine relaxants. These compounds exhibit significant uterine relaxant activity and could delay the onset of labor in pregnant rats (Viswanathan, Kodgule, & Chaudhari, 2005).

  • Antimicrobial Activity : Derivatives of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride containing hydrazide, pyrrole, and chloroquinoxaline moieties have shown good antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Candida tenuis (Mickevičienė et al., 2015).

  • Antimalarial Activity : Compounds derived from Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride have been found to have increasing antimalarial potency against Plasmodium berghei in mice. This suggests potential applications in developing new antimalarial drugs (Werbel et al., 1986).

  • Biodegradable Polymers : This compound has been used in the fabrication of biodegradable poly(ester-amide)s based on tyrosine natural amino acid. Such polymers are potentially biodegradable and could have applications in environmentally friendly materials (Abdolmaleki et al., 2011).

  • Anti-Inflammatory Activities : Phenolic compounds derived from Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride have shown modest inhibitory activities against LPS-induced NO production in macrophage cells, indicating potential anti-inflammatory applications (Ren et al., 2021).

  • Asymmetric Synthesis : This compound has been used in the asymmetric synthesis of various pharmacologically active molecules, demonstrating its utility in the field of synthetic organic chemistry (Narsaiah & Kumar, 2011).

  • Herbicide Studies : Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride derivatives have been studied for their effects as herbicides, providing insights into plant physiology and potential applications in agriculture (Shimabukuro et al., 1978).

  • Antibacterial and Antifungal Activities : Modified hydrogels containing Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride derivatives have shown promising antibacterial and antifungal activities, suggesting applications in medical fields (Aly & El-Mohdy, 2015).

properties

IUPAC Name

methyl 2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7;/h2-5,9,12H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYFARNRGZWHTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride

CAS RN

68697-61-0, 3417-91-2
Record name Tyrosine, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68697-61-0
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Record name Methyl DL-tyrosinate hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Tyrosine, hydrochloride
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Record name Methyl DL-tyrosinate hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
Q Li, H Fang, X Wang, L Hu, W Xu - European journal of medicinal …, 2009 - Elsevier
A series of aminopeptidase inhibitors with cyclic-imide scaffold are described. The biological characterization for the piperidinedione analogues revealed that most compounds …
Number of citations: 20 www.sciencedirect.com
P Tziona, P Theodosis-Nobelos, G Papagiouvannis… - Molecules, 2022 - mdpi.com
The synthesis of derivatives of three nonspecific COX-1 and COX-2 inhibitors, ibuprofen, ketoprofen, naproxen is presented. These acids were connected via an amide bond with an …
Number of citations: 5 www.mdpi.com
T Samsawat, C Jaramornburapong… - Journal of Applied …, 2021 - japsonline.com
Three new geldanamycin (GDM) derivatives, 17-((S)-2-amino-3-(1H-indol-3-ylpropan-1-ol)-17-demethoxygeldanamycin (2), 17-((S)-2-amino-3-phenylpropan-1-ol)-17-…
Number of citations: 1 japsonline.com
X Li, J Wang, L Zhang, W Xu - Archiv der Pharmazie, 2011 - Wiley Online Library
The synthesis of a series of novel N‐α‐galloylated isoglutamic acid γ‐amide peptidomimetics is described. Their enzymatic inhibition against aminopeptidase N (APN/CD13) and matrix …
Number of citations: 12 onlinelibrary.wiley.com
CL Moy - 2012 - deepblue.lib.umich.edu
Low molecular weight gelators are molecules that self-assemble to form entangled fibers that entrap solvent through surface tension and capillary forces. The greatest challenge is to …
Number of citations: 1 deepblue.lib.umich.edu
OK Arjomandi, WM Hussein, P Vella, Y Yusof… - European Journal of …, 2016 - Elsevier
There are currently no clinically available inhibitors of metallo-β-lactamases (MBLs). These enzymes confer resistance to bacteria against a broad range of commonly used β-lactam …
Number of citations: 52 www.sciencedirect.com
PA Turhanen, J Leppänen, JJ Vepsäläinen - ACS omega, 2019 - ACS Publications
The usefulness of dried Dowex H + cation-exchange resin with or without sodium iodide (NaI) as a catalyst system for different kinds of esterifications using carboxylic acids and …
Number of citations: 19 pubs.acs.org
T Taechowisan, T Samsawat, C Jaramornburapong… - Journal of Pharmaceutical …, 2021
Number of citations: 1

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